molecular formula C10H10O5 B084668 4-Acetoxy-3-methoxybenzoic acid CAS No. 10543-12-1

4-Acetoxy-3-methoxybenzoic acid

Cat. No. B084668
Key on ui cas rn: 10543-12-1
M. Wt: 210.18 g/mol
InChI Key: WTPDKEAYVAXNRO-UHFFFAOYSA-N
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Patent
US05488160

Procedure details

Acetic anhydride (72.9 g, 67.4 mL) is added under nitrogen at room temperature to 4-hydroxy-3-methoxybenzoic acid (97.7 g) in xylenes (817 g, 950 mL) while stirring. The stirred mixture is heated to 115°-125° C. and heated at 120°-125° C. for 4 to 20 hours under nitrogen. Part of the liquid is then removed by distillation at about 150° bath temperature to a volume of about 700 ml and the mixture is cooled to room temperature to obtain a slurry of 4-acetoxy-3-methoxybenzoic acid which is again diluted with additional xylenes (224 g, 226 mL). N,N-dimethylformamide (DMF, 1.9 g, 2.0 mL) is added followed by dropwise addition, over 2.5 hours, of oxalyl chloride (90.6 g, 62.2 mL). The reaction mixture is stirred at room temperature for 24 hours to obtain a solution of 4-acetoxy-3-methoxybenzoyl chloride which is used as such in the next step. The xylenes solution is cooled to -14° to -20° C. with a brine solution and diisopropylamine (169 g, 234 mL) is added dropwise over a 45 minute period, at a rate so that the temperature does not exceed 0° C. The reaction mixture is allowed to warm to room temperature and is stirred at room temperatue (17°-20° C.) for 21 hours. The resulting slurry is filtered under vacuum, and the filter cake is further slurried with xylenes (430 mL) and filtered.
Quantity
67.4 mL
Type
reactant
Reaction Step One
Quantity
97.7 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
950 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=[O:3])[CH3:2].[OH:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=[O:14])=[CH:11][C:10]=1[O:18][CH3:19]>>[C:1]([O:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=[O:14])=[CH:11][C:10]=1[O:18][CH3:19])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
67.4 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
97.7 g
Type
reactant
Smiles
OC1=C(C=C(C(=O)O)C=C1)OC
Name
xylenes
Quantity
950 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture is heated to 115°-125° C.
TEMPERATURE
Type
TEMPERATURE
Details
heated at 120°-125° C. for 4 to 20 hours under nitrogen
Duration
12 (± 8) h
CUSTOM
Type
CUSTOM
Details
Part of the liquid is then removed by distillation at about 150° bath temperature to a volume of about 700 ml

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=C(C=C(C(=O)O)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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